BENGHE Foundational & Exploratory

Check Availability & Pricing

(5,6-Difluoropyridin-3-yl)boronic acid chemical
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(5,6-Difluoropyridin-3-yl)boronic
Compound Name: d
aci

Cat. No.: B599226

An In-depth Technical Guide to (5,6-Difluoropyridin-3-yl)boronic acid

Introduction

(5,6-Difluoropyridin-3-yl)boronic acid is a fluorinated heterocyclic organic compound that
serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its
unique electronic properties, stemming from the presence of two electron-withdrawing fluorine
atoms on the pyridine ring, make it a valuable reagent, particularly in transition metal-catalyzed
cross-coupling reactions. This guide provides a comprehensive overview of its chemical
properties, reactivity, and applications, with a focus on its role in the synthesis of complex
molecules for drug discovery and materials science.

Chemical and Physical Properties

The fundamental properties of (5,6-Difluoropyridin-3-yl)boronic acid are summarized in the
table below. These properties are essential for its handling, storage, and application in
chemical reactions.
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Property Value Citations

CAS Number 1366482-40-7 [1][2][3]

Molecular Formula CsHaBF2NO:2 [21[31[4]

Molecular Weight 158.9 g/mol [21[31[4]

IUPAC Name (5,6-Difluoropyridin-3- 2]
yl)boronic acid

Appearance Solid

Purity >96% [4]

Storage Conditions

Inert atmosphere, store in

freezer, under -20°C

[2](3]

1S/C5H4BF2NO2/c7-4-1-

InChl 3(6(10)11)2-9-5(4)8/h1-2,10- 2]
11H
DMQCLRPLFKDGQN-

InChl Key [2][4]

UHFFFAOYSA-N

Reactivity and Applications

(5,6-Difluoropyridin-3-yl)boronic acid is primarily utilized as a nucleophilic coupling partner in

Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most

powerful and versatile methods for forming carbon-carbon bonds. The difluoropyridine moiety is

a common structural motif in many biologically active compounds, and this boronic acid

provides a direct and efficient route for its incorporation.

Key Applications:

o Pharmaceutical Development: As an intermediate, it is used to synthesize complex

molecules targeting a range of diseases, including cancer and infectious diseases.[5] The

incorporation of the difluoropyridine group can significantly alter the pharmacokinetic and

pharmacodynamic properties of a drug candidate, potentially improving efficacy, metabolic

stability, and cell permeability.[6]
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e Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated heterocycles can
enhance the biological activity of pesticides and herbicides.[7]

o Materials Science: The unique electronic and photophysical properties of fluorinated
pyridines make them attractive components for advanced materials such as organic light-
emitting diodes (OLEDSs) and sensors.[5]

The reactivity of boronic acids is central to their utility. In the Suzuki-Miyaura reaction, the
boronic acid undergoes transmetalation with a palladium(ll) complex, a key step in the catalytic
cycle. Boronic acids are generally more reactive than their corresponding boronic esters in this
process.[8] They are valued for their stability, low toxicity, and the fact that the boron-containing
byproduct, boric acid, is considered environmentally benign.[9]

Experimental Protocols

While specific, detailed experimental protocols for (5,6-Difluoropyridin-3-yl)boronic acid are
not readily available in the provided search results, a general procedure for its use in a Suzuki-
Miyaura coupling can be outlined based on established methods for similar pyridylboronic
acids.[10][11] Additionally, a representative synthesis for a related difluoropyridine boronic acid
is provided for context.[6]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling a heteroaryl boronic acid with an aryl
halide.

Materials and Reagents:

(5,6-Difluoropyridin-3-yl)boronic acid (1.2 - 1.5 equiv.)

Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equiv.)

Palladium catalyst (e.g., Pdz(dba)s, 1.5 mol%)[10]

Phosphine ligand (e.g., SPhos, RuPhos, 3.0 mol%)[11]

Base (e.g., KsPOa, KF, Na2COs, 3.0 equiv.)[10][12]
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Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)[10][11]

Schlenk tube or similar reaction vessel

Magnetic stir bar

Inert atmosphere (Argon or Nitrogen)

Procedure:

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl
halide (1.0 mmol), (5,6-Difluoropyridin-3-yl)boronic acid (1.2 mmol), and the base (3.0
mmol).[10][12]

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas
(e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]

Catalyst and Solvent Addition: In a separate vial or under an inert atmosphere, prepare a
solution of the palladium catalyst and ligand in the anhydrous solvent. Add the anhydrous,
degassed solvent (~0.2 M concentration with respect to the halide) to the Schlenk tube via
syringe, followed by the catalyst solution.[10]

Reaction Execution: Seal the vessel with a Teflon screw cap and place it in a preheated oil
bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for
the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.[10]

Work-up and Purification: After cooling to room temperature, quench the reaction by adding
water. Transfer the mixture to a separatory funnel and extract the product with an organic
solvent (e.g., ethyl acetate).[10] Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced
pressure.[10] The crude product can then be purified by flash column chromatography on
silica gel.[10]

Representative Synthesis of a Difluoropyridine Boronic
Acid
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This protocol is adapted from the synthesis of 2,6-Difluoropyridine-3-boronic acid and illustrates

a common method for preparing such compounds.[6]

Materials and Reagents:

2,6-Difluoropyridine

n-Butyllithium (n-BulLi) in hexanes

Diisopropylamine

Trialkyl borate (e.qg., trimethyl borate or triisopropy! borate)[13]
Anhydrous Tetrahydrofuran (THF)

Aqueous HCI

Procedure:

LDA Preparation: In a flame-dried, two-necked flask under an inert atmosphere, cool a
solution of diisopropylamine in anhydrous THF to 0 °C. Slowly add n-BuLi and stir for 20-30
minutes to form a solution of lithium diisopropylamide (LDA).[6]

Lithiation: In a separate flask, cool a solution of 2,6-difluoropyridine in anhydrous THF to -78
°C. Slowly add the prepared LDA solution via cannula. Stir the mixture at -78 °C for 30-60
minutes.[6]

Borylation: To the reaction mixture at -78 °C, add a solution of the trialkyl borate in THF.
Allow the reaction to slowly warm to room temperature over several hours.[6][13]

Hydrolysis: Quench the reaction by adding aqueous HCI. This hydrolyzes the borate ester
intermediate to the desired boronic acid.[14]

Work-up and Isolation: Adjust the pH of the aqueous layer to precipitate the product. The
solid can be collected by filtration, washed, and dried. Alternatively, the product can be
extracted into an organic solvent, dried, and concentrated to yield the crude boronic acid,
which may be used directly or purified further.[6][7]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0285047.htm
http://orgsyn.org/demo.aspx?prep=v81p0089
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0285047.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0285047.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0285047.htm
http://orgsyn.org/demo.aspx?prep=v81p0089
https://wap.guidechem.com/question/how-to-synthesize-5-fluoropyri-id127159.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0285047.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9752878.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualizations

The following diagrams illustrate key processes and relationships involving (5,6-
Difluoropyridin-3-yl)boronic acid.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Caption: General workflow for synthesizing a difluoropyridine boronic acid.
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Caption: Role of the boronic acid in the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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